(4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid
CAS No.:
Cat. No.: VC17874604
Molecular Formula: C7H7BN2O2S
Molecular Weight: 194.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BN2O2S |
|---|---|
| Molecular Weight | 194.02 g/mol |
| IUPAC Name | (4-pyrazol-1-ylthiophen-2-yl)boronic acid |
| Standard InChI | InChI=1S/C7H7BN2O2S/c11-8(12)7-4-6(5-13-7)10-3-1-2-9-10/h1-5,11-12H |
| Standard InChI Key | LDBGYWRPOLUCQK-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=CS1)N2C=CC=N2)(O)O |
Introduction
Structural and Chemical Properties
Molecular Characteristics
The compound’s structure combines a thiophene ring (a five-membered aromatic sulfur heterocycle) with a 3-methylpyrazole moiety at the 4-position and a boronic acid (-B(OH)₂) group at the 2-position. Key properties include:
The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the pyrazole and thiophene rings contribute to π-π stacking and hydrogen-bonding interactions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Pyrazole-thiophene coupling: A pyrazole ring is introduced to thiophene via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
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Boronic acid functionalization: The boronic acid group is installed using directed ortho-metalation or Miyaura borylation .
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Step 1: Cyclization of precursors (e.g., hydrazines and diketones) forms the pyrazole ring.
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Step 2: Suzuki-Miyaura coupling with a boronic acid pinacol ester introduces the -B(OH)₂ group.
Industrial-Scale Manufacturing
Industrial methods prioritize cost efficiency and yield:
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Continuous flow reactors minimize side reactions.
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Automated purification systems (e.g., chromatography) ensure >95% purity.
Applications in Scientific Research
Organic Synthesis
The compound serves as a versatile building block:
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Suzuki-Miyaura couplings: Forms carbon-carbon bonds with aryl halides, enabling access to biaryl structures .
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Ligand design: The pyrazole-thiophene scaffold chelates metals in catalysis .
Medicinal Chemistry
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Enzyme inhibition: The boronic acid group reversibly binds serine proteases (e.g., proteasome inhibitors) .
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Anticancer agents: Pyrazole derivatives exhibit activity against kinase targets .
Materials Science
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Conductive polymers: Thiophene-based monomers polymerize into materials for organic electronics .
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Sensors: Boronic acids detect diols (e.g., glucose) via reversible esterification .
Recent Advances and Research Findings
Mechanistic Insights
A 2021 study (PMC8623043) revealed that pyrazole-boronic acid complexes undergo base-promoted disproportionation, forming diarylborinate species . This reactivity expands their utility in asymmetric catalysis .
Drug Development
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Antiviral candidates: Hybrid pyrazole-thiophene analogs inhibit viral proteases (e.g., SARS-CoV-2 Mpro) .
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Antibacterial agents: Boronic acid derivatives disrupt bacterial cell wall synthesis .
Material Innovations
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